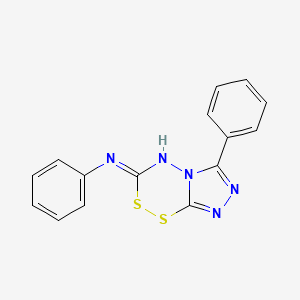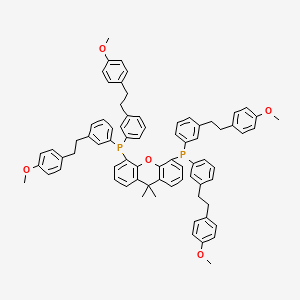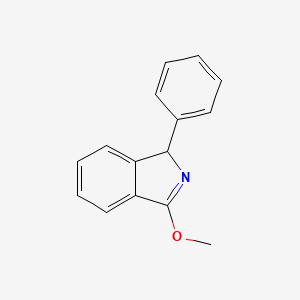
3-Methoxy-1-phenyl-1H-isoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-1-phenyl-1H-isoindole is a heterocyclic compound that belongs to the isoindole family. Isoindoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic materials. The presence of a methoxy group at the 3-position and a phenyl group at the 1-position of the isoindole ring imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-phenyl-1H-isoindole can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with phenylhydrazine in the presence of an acid catalyst, followed by cyclization to form the isoindole ring. The reaction typically requires refluxing in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-1-phenyl-1H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindole-3-carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding isoindoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include isoindole-3-carboxylic acids, isoindoline derivatives, and various substituted isoindoles .
Aplicaciones Científicas De Investigación
3-Methoxy-1-phenyl-1H-isoindole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound exhibits biological activities such as anti-inflammatory and analgesic effects, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of organic materials and as an intermediate in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 3-Methoxy-1-phenyl-1H-isoindole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with cellular signaling pathways, influencing cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-1-phenyl-1H-indole: Similar in structure but lacks the isoindole ring.
1-Phenyl-1H-isoindole: Lacks the methoxy group at the 3-position.
3-Methoxy-1H-isoindole: Lacks the phenyl group at the 1-position
Uniqueness
3-Methoxy-1-phenyl-1H-isoindole is unique due to the presence of both the methoxy group and the phenyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile building block in organic synthesis and drug development .
Propiedades
Número CAS |
25365-84-8 |
|---|---|
Fórmula molecular |
C15H13NO |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
3-methoxy-1-phenyl-1H-isoindole |
InChI |
InChI=1S/C15H13NO/c1-17-15-13-10-6-5-9-12(13)14(16-15)11-7-3-2-4-8-11/h2-10,14H,1H3 |
Clave InChI |
LTGOWYYXVFBQIH-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(C2=CC=CC=C21)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-(methoxymethyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B12899628.png)

![2-[(Diphenylphosphoryl)methyl]cyclohexan-1-one](/img/structure/B12899632.png)
![4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12899633.png)
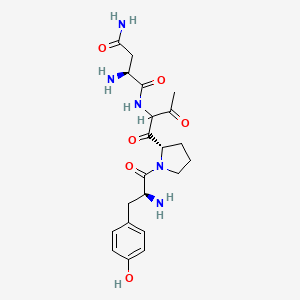
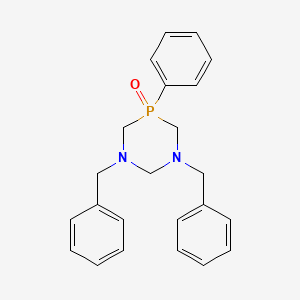
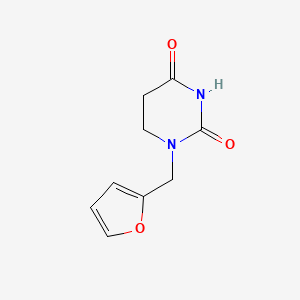
![2-Bromo-1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12899664.png)

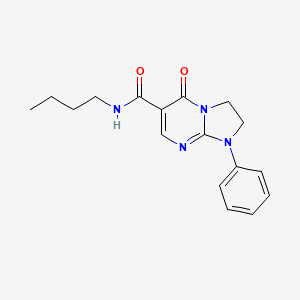
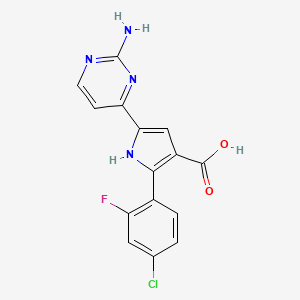
![4-Chloro-2,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12899687.png)
